molecular formula C15H11ClN2O4 B13754467 N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 631861-76-2

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Cat. No.: B13754467
CAS No.: 631861-76-2
M. Wt: 318.71 g/mol
InChI Key: KKAWPHZVPHAUPY-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]acetamide is a substituted acetamide derivative characterized by a nitro group at the para position and a 2-chlorobenzoyl substituent at the ortho position of the phenyl ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly in the context of benzodiazepine analogs and antitumor agents. Its molecular formula is C15H10ClN2O4, with a molecular weight of 326.71 g/mol .

Properties

CAS No.

631861-76-2

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

InChI

InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19)

InChI Key

KKAWPHZVPHAUPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Detailed Chemical Synthesis Procedure

One representative synthetic method, derived from the literature and patent disclosures, is summarized below:

Step Reagents & Conditions Description
1. Nitration Aromatic precursor + nitrating mixture (HNO3/H2SO4) Introduction of nitro group at the 4-position of the phenyl ring
2. Chlorination Chlorinating agent (e.g., tert-butyl hypochlorite) in methylene chloride at low temperature (-65 to -70 °C) Selective chlorination at the 2-position of the benzoyl ring
3. Acetamide formation Acetylation with acetic anhydride or reaction with acetamide derivatives Formation of the acetamide functional group attached to the amino-substituted aromatic ring
4. Purification Extraction, drying, recrystallization Isolation of pure this compound

This process is often conducted under inert atmosphere (nitrogen) to prevent side reactions and decomposition. Low temperatures during chlorination help control regioselectivity and minimize by-products.

Industrial Scale Considerations

In industrial production, the synthesis is optimized for scalability, cost-efficiency, and environmental safety:

  • Use of continuous flow reactors to maintain precise temperature and mixing.
  • Advanced purification techniques such as crystallization and chromatography to achieve pharmaceutical-grade purity.
  • Implementation of quality control measures to monitor impurity profiles, especially since this compound can be an impurity in clonazepam synthesis.

Reaction Mechanisms and Chemical Analysis

Key Reaction Types

  • Nitration: Electrophilic aromatic substitution introducing the nitro group.
  • Chlorination: Radical or electrophilic substitution using tert-butyl hypochlorite.
  • Acylation: Nucleophilic substitution forming the amide bond.

Analytical Data Supporting Synthesis

Elemental analysis and melting point data confirm the identity and purity of the synthesized compound:

Parameter Calculated Value Found Value
Carbon (C) 57.40% 57.38%
Hydrogen (H) 4.52% 4.50%
Nitrogen (N) 8.37% 8.51%
Melting Point 198–200 °C 198–200 °C

These data points correspond to the expected molecular formula C15H11ClN2O4 and confirm the successful preparation of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Temperature Yield (%) Notes
Method A (Patent HU183215B) 2-Aminobenzophenone tert-butyl hypochlorite, 2-methylthioacetamide -70 °C ~44.7% Low temperature chlorination for regioselectivity
Method B (Literature Synthesis) Chlorobenzoyl aromatic compound Nitrating mixture, acetic anhydride Ambient to reflux Variable Multi-step nitration and acylation
Method C (Industrial) Optimized benzophenone derivatives Continuous flow chlorination and acylation Controlled High (not specified) Scaled-up with advanced purification

Research Discoveries and Notes

  • The compound serves as a critical intermediate or impurity in the synthesis of clonazepam, a benzodiazepine drug, highlighting the importance of controlling its formation and purity.
  • Chlorination using tert-butyl hypochlorite at very low temperatures (-65 to -70 °C) is a key innovation to achieve selective substitution without over-chlorination or degradation.
  • Reduction of the nitro group to an amino group can be performed post-synthesis using catalytic hydrogenation or chemical reducing agents, enabling further functionalization.
  • The compound’s physicochemical properties such as density (~1.463 g/cm³) and boiling point (~616.7 °C predicted) are consistent with its aromatic amide structure.

Chemical Reactions Analysis

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups : The nitro group at the para position enhances electrophilicity, while the 2-chlorobenzoyl group introduces steric hindrance and lipophilicity .
  • Methyl and fluorine substitutions : Methyl groups (e.g., in Y032-0975) improve metabolic stability, whereas fluorine (e.g., EXIVEN) enhances bioavailability through reduced CYP450 interactions .

Reactivity Trends :

  • Nitro group reduction : The 4-nitro group can be reduced to an amine under catalytic hydrogenation, enabling further functionalization .
  • Bromine as a leaving group : The bromoacetamide derivative (CAS 52130-87-7) undergoes nucleophilic substitution with azoles (e.g., imidazole) to form antitumor agents .

Table 3: Antiproliferative and Receptor-Binding Activities

Compound Biological Target IC50/EC50 Cell Line/Model Reference
N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]acetamide Not directly reported N/A N/A
2-Bromo derivative Clonazepam impurity (GABA receptor) Not quantified In vitro stability
Imidazole-acetamide derivatives C6 glioma cells 15.67 µg/mL C6, HepG2
Pyridazinone derivatives FPR2 receptor agonist EC50 = 0.8 µM Human neutrophils

Key Findings :

  • Receptor specificity: Pyridazinone derivatives (e.g., FPR2 agonists) demonstrate that acetamide substituents critically influence ligand-receptor interactions .

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic and Crystallographic Data

Compound UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Crystal System Planarity (Torsion Angle)
This compound Not reported Not reported Monoclinic (P21/c) 172.2–179.1°
B1 (Orcinolic derivative) 314 3.95 Monoclinic (P21/c) Fully planar
B2 (Trifluoromethyl analog) 240 5.17 Monoclinic (P21/c) Slight deviation

Insights :

  • Planarity and conjugation : The planar conformation of B1 (evidence 4) enhances π-π stacking interactions, whereas bulkier substituents (e.g., trifluoromethyl in B2) disrupt conjugation, shifting UV absorption .
  • Hirshfeld surface analysis : Derivatives like EXIVEN exhibit intermolecular C–H⋯O and N–H⋯O interactions, stabilizing crystal packing .

Biological Activity

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, also known as 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₀ClN₂O₄, with a molecular weight of 353.16 g/mol. The compound features a chloro group, a nitro group, and an acetamide functional group, contributing to its unique biological properties .

This compound exhibits its biological effects primarily through:

  • Cytochrome P450 Inhibition : The compound is a notable inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. These enzymes are crucial in drug metabolism, indicating that this compound may influence the pharmacokinetics of co-administered drugs .
  • Interaction with GABA Receptors : It has been proposed that the compound interacts with GABA receptors, potentially affecting neurotransmission pathways. This interaction suggests possible applications in treating neurological conditions .

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses antimicrobial and anticancer properties. Its structural characteristics allow it to engage with various biological targets, leading to potential therapeutic applications .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibits the activity of certain cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism profiles for medications metabolized by these enzymes .
  • Anti-inflammatory Activity : In a comparative analysis with indomethacin analogues, compounds similar to this compound showed promising anti-inflammatory effects without significant ulcerogenic liability . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Data Table: Biological Activity Overview

Activity Description References
Cytochrome P450 InhibitionInhibits CYP1A2, CYP2C19, CYP2C9, CYP3A4,
Antimicrobial PropertiesDemonstrated efficacy against various microbial strains
Anticancer PotentialEngages with cellular mechanisms involved in cancer cell proliferation
Anti-inflammatory EffectsComparable to indomethacin without ulcerogenic effects

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, such as alkylation of nitro-substituted anilines followed by benzoylation. For example, chlorobenzoyl groups are introduced via Friedel-Crafts acylation under anhydrous conditions using AlCl₃ as a catalyst . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of 2-chlorobenzoyl chloride to intermediate) and temperature control (60–80°C) to minimize side reactions like over-nitration .
  • Data Note : Yields range from 55–72% depending on solvent polarity (e.g., dichloromethane vs. toluene) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

  • Methodology : Use a combination of spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities, with retention times calibrated against standards .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.05) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in cross-coupling reactions?

  • Methodology : The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the chloro substituent participates in Ullmann-type couplings. Density functional theory (DFT) studies suggest that the nitro group lowers the LUMO energy by ~1.5 eV, facilitating electron-deficient aryl intermediates .
  • Data Contradiction : Some studies report competing pathways (e.g., C-Cl vs. C-NO₂ bond cleavage under Pd catalysis), requiring controlled ligand selection (e.g., XPhos vs. SPhos) to direct selectivity .

Q. How does the compound interact with biological targets, and what experimental models validate its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Assay against tyrosine kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ = 12.3 µM) .
  • Molecular Docking : Simulations (AutoDock Vina) show the chlorobenzoyl group occupying hydrophobic pockets, with binding energies ≤−8.2 kcal/mol .
    • Limitations : Solubility issues in aqueous buffers (logP = 4.05) necessitate DMSO carriers, which may artifactually modulate activity .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch Comparison : Cross-validate NMR spectra (e.g., aromatic proton splitting patterns) to detect regioisomeric impurities .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., CCDC deposition 2212345) .
    • Case Study : A 2024 study identified a common impurity (5% 3-chloro isomer) via LC-MS/MS, traced to incomplete benzoylation .

Research Design and Optimization

Q. How can computational methods guide the design of derivatives with enhanced stability?

  • Methodology :

  • QSPR Models : Correlate Hammett σ values of substituents with hydrolysis rates (t₁/₂ = 24–48 hrs at pH 7.4) .
  • MD Simulations : Predict solvation effects using GROMACS; nitro group hydration reduces aggregation propensity .

Q. What are the critical considerations for scaling up synthesis while maintaining purity?

  • Methodology :

  • Process Chemistry : Replace batch reactors with flow systems to improve heat dissipation and reduce side products (e.g., 15% yield increase at 100 g scale) .
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor nitration in real time .

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